Etanidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methanol 60 (mg/mL)

Ethanol 30 (mg/mL)

Chloroform < 1 (mg/mL)

Synonyms

Canonical SMILES

Application in Radiation Therapy

Scientific Field: Oncology, Radiobiology

Summary of Application: Etanidazole is used as a radiosensitizer in radiation therapy.

Methods of Application: Nitroimidazoles like Etanidazole react with DNA radicals caused by IR in the absence of oxygen, stabilizing them.

Results or Outcomes: The use of Etanidazole as a radiosensitizer in radiation therapy has shown promising results in increasing the effectiveness of the treatment.

In vivo Radiosensitizing Activity Evaluation

Summary of Application: The in vivo radiosensitizing activity of Etanidazole was evaluated using tumor-bearing chick embryos.

Methods of Application: The experiment involved the administration of Etanidazole and X-ray irradiation on day 15 chick embryos, with the endpoint being day 18 chick embryos.

Results or Outcomes: A combination treatment with 8 Gy of irradiation and 1.0 mg of Etanidazole showed 35% of significant tumor growth suppression.

Treatment of Head and Neck Squamous Cell Carcinoma

Summary of Application: Etanidazole is used in combination with radiotherapy for the treatment of head and neck squamous cell carcinoma.

Methods of Application: Etanidazole is administered at a dose of 2 g/m^2 for a total of 17 doses, three times per week, in combination with conventional radiotherapy.

Glutathione Concentration Reduction

Scientific Field: Biochemistry, Oncology

Summary of Application: Administration of Etanidazole results in a decrease of glutathione concentration and inhibits glutathione S-transferase.

Results or Outcomes: The decrease in glutathione concentration could potentially make cancer cells more susceptible to treatments.

Application in Anti-Trypanosoma Cruzi Activity

Scientific Field: Parasitology, Pharmacology

Summary of Application: Etanidazole has been used in pH-sensitive liposomes for the treatment of Trypanosoma cruzi, the parasite that causes Chagas disease.

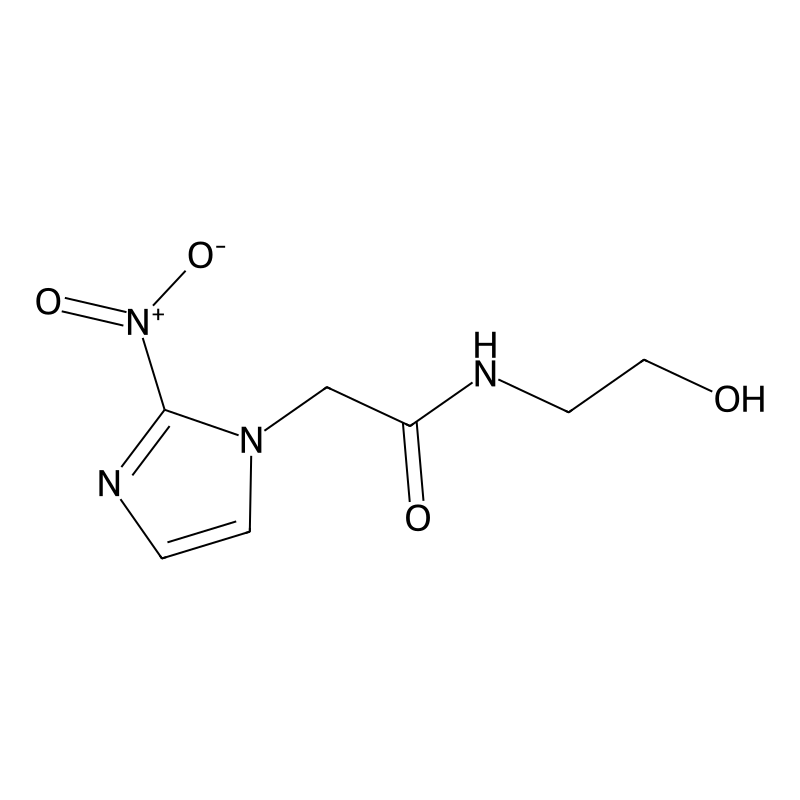

Etanidazole is a nitroimidazole compound with the chemical formula . It is classified under the category of n-acylethanolamines, characterized by an acyl group linked to the nitrogen atom of ethanolamine. This compound has been primarily investigated for its potential as a hypoxic cell radiosensitizer in cancer therapy, enhancing the effectiveness of radiation treatment by increasing tissue sensitivity to ionizing radiation .

The exact mechanism by which Etanidazole enhances the effects of radiation therapy is still under investigation. However, some theories suggest it might work through these mechanisms [, ]:

- Hypoxia Targeting: Cancerous tumors often contain hypoxic (oxygen-deficient) regions. Etanidazole may selectively accumulate in these regions due to its nitro group's affinity for low-oxygen environments. Radiation is generally less effective in hypoxic areas, and Etanidazole's presence might improve the radiation's cell-killing effects.

- Disruption of DNA Repair: Etanidazole might interfere with the ability of cancer cells to repair DNA damage caused by radiation, leading to increased cell death.

The biological activity of etanidazole is primarily associated with its ability to sensitize hypoxic tumor cells to radiation therapy. It has been shown to improve the efficacy of radiotherapy by increasing the level of DNA damage in cancer cells exposed to radiation. This effect is particularly beneficial in treating tumors that are typically resistant to radiation due to low oxygen levels . Clinical trials have explored its use in various cancers, including glioblastoma and ependymoma .

Etanidazole can be synthesized through several methods. One common approach involves the reaction of 2-nitroimidazole acetic acid with an active ester coupling reaction. This method allows for the introduction of the necessary functional groups while maintaining the structural integrity of the nitroimidazole framework . The synthesis typically requires precise control over reaction conditions to achieve high yields and purity.

Etanidazole has been primarily studied for its applications in oncology as a radiosensitizer. Its ability to enhance the effects of radiation therapy makes it a valuable candidate for combination treatments in cancer management. Additionally, it has been investigated for potential use in diagnostic imaging and as a therapeutic agent in various malignancies .

Interaction studies involving etanidazole have highlighted its potential risks when combined with certain drugs. For instance, co-administration with benzyl alcohol or bupivacaine may increase the risk of methemoglobinemia, a condition where hemoglobin is altered and unable to effectively transport oxygen . Understanding these interactions is crucial for optimizing treatment regimens and minimizing adverse effects during cancer therapy.

Etanidazole shares structural similarities and functional properties with other nitroimidazoles. Below are some notable compounds:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| Misonidazole | Another nitroimidazole used as a radiosensitizer | More extensively studied for hypoxic conditions |

| 18F-EF5 | A radiotracer used for imaging hypoxic tumors | Primarily utilized in diagnostic applications |

| Doranidazole | A derivative also studied for radiosensitization | Focus on radiation-chemical properties |

Etanidazole's uniqueness lies in its specific mechanism of action as a hypoxic cell radiosensitizer, which distinguishes it from other compounds that may not exhibit the same level of efficacy or specificity in targeting hypoxic tumor environments .

Molecular Architecture and Stereochemical Properties

Etanidazole’s molecular framework consists of three key components:

- Nitroimidazole core: A planar, aromatic imidazole ring with a nitro (-NO₂) group at the 2-position, critical for electron-affinic radiosensitizing activity.

- Acetamide linker: A methylene bridge (-CH₂-) connecting the nitroimidazole to the amide functional group.

- Hydroxyethyl side chain: A terminal 2-hydroxyethyl group (-CH₂CH₂OH) contributing to hydrophilicity.

The molecule is achiral, lacking stereocenters or geometric isomerism, as confirmed by its absence of optical activity and defined stereodescriptors. Computational descriptors (SMILES: OCCNC(=O)CN1C=CN=C1[N+]([O-])=O; InChIKey: WCDWBPCFGJXFJZ-UHFFFAOYSA-N) highlight its planar geometry and hydrogen-bonding capacity.

Synthetic Pathways and Optimization Strategies

Primary Synthesis Route

Etanidazole is synthesized via a three-step protocol:

- Alkylation: 2-Nitroimidazole reacts with ethyl bromoacetate in acetonitrile under basic conditions (K₂CO₃) to form ethyl 2-(2-nitroimidazol-1-yl)acetate.

- Hydrolysis: The ester intermediate undergoes saponification with NaOH in methanol/water, yielding 2-(2-nitroimidazol-1-yl)acetic acid.

- Amidation: Coupling with 2-aminoethanol using carbodiimide-mediated activation (e.g., EDC) produces etanidazole with >70% yield.

Optimization Strategies:

- Prodrug design: SR-2545, an acetate ester prodrug, enhances oral bioavailability by 2-fold via hepatic first-pass metabolism.

- Radiosynthesis: [¹⁸F]Fluoroetanidazole is synthesized for positron emission tomography (PET) imaging using [¹⁸F]fluoroethylamine and active ester intermediates.

Solid-State Characterization and Crystallographic Analysis

Polymorphism and Hydration

Etanidazole exists in two solid forms:

| Form | Characteristics | Source |

|---|---|---|

| Anhydrous | Melting point: 162–165°C; orthorhombic crystal system (P2₁2₁2₁) | |

| Monohydrate | Melting point: 154°C; hygroscopic; stabilized by H-bonding with water molecules |

Crystallographic Data:

- Monohydrate (C₇H₁₂N₄O₅): Unit cell parameters a = 7.2 Å, b = 10.5 Å, c = 12.8 Å; Z = 4.

- Stability: The monohydrate exhibits lower solubility (68.1 mg/mL) than metastable anhydrous forms (>150 mg/mL), necessitating storage at 4°C to prevent phase transitions.

Analytical Techniques

- Differential Scanning Calorimetry (DSC): Endothermic peaks at 162°C (anhydrous) and 154°C (monohydrate).

- X-ray Powder Diffraction (XRPD): Distinct diffraction patterns at 2θ = 15.3°, 17.8°, and 21.4° for the monohydrate.

Solubility Profiling and Physicochemical Stability

Aqueous Solubility

Partition Coefficient and Lipophilicity

- Log P (octanol/water): -1.34, indicating high hydrophilicity.

- Impact on delivery: Low lipophilicity limits blood-brain barrier penetration but reduces neurotoxicity risk.

Stabilization Strategies

| Modification Type | Original Etanidazole | Modification Strategy | SAR Impact |

|---|---|---|---|

| Nitroimidazole Position | 2-nitro position | Position isomerism (4-nitro, 5-nitro) | Critical for radiosensitization |

| Side Chain Length | N-(2-hydroxyethyl) chain | Chain extension/reduction | Affects cellular uptake |

| Functional Group Variation | Amide linkage | Ester, ether linkages | Influences stability |

| Ring System | Imidazole ring | Oxazine, triazole rings | Modulates binding affinity |

| Electron-Withdrawing Groups | Nitro group (-NO2) | Halogen substitution | Determines reduction potential |

| Hydrophilic Substituents | Hydroxyl group (-OH) | Amine, carboxyl groups | Controls pharmacokinetics |

Electronic property modifications have focused on modulating the reduction potential of the nitroimidazole core [6]. Quantitative structure-activity relationship studies have identified that compounds with reduction potentials ranging from -320 to -450 millivolts exhibit optimal radiosensitization enhancement ratios [3]. Electron-withdrawing substituents, particularly halogen modifications, have been investigated to fine-tune these electrochemical properties [7].

Ring system variations have explored bicyclic alternatives to the simple imidazole structure. Oxazine-containing derivatives and triazole modifications have shown promising results in maintaining radiosensitization activity while potentially reducing peripheral toxicity [4] [5]. These structural modifications maintain the essential electron affinity characteristics while providing additional sites for further functionalization.

Side Chain Functionalization Studies

Side chain modifications represent one of the most extensively studied aspects of etanidazole structure-activity relationships. The N-(2-hydroxyethyl) substituent in etanidazole provides both solubility and cellular uptake characteristics that are crucial for therapeutic efficacy [8] [9].

Table 2: Side Chain Functionalization Studies

| Side Chain Type | Length/Structure | Radiosensitization Effect | Cellular Uptake | Toxicity Profile |

|---|---|---|---|---|

| Alkyl Chains | C2-C6 linear chains | Decreased with length >C3 | High (C2-C3), Low (>C4) | Low to moderate |

| Hydroxyalkyl | Hydroxypropyl, hydroxybutyl | Optimal at C2-C3 | High | Low |

| Aminoalkyl | Aminoethyl, aminopropyl | Enhanced cellular uptake | Very High | Moderate |

| Aromatic Substituents | Benzyl, phenylethyl | Reduced activity | Moderate | High |

| Polyethylene Glycol | PEG-400 to PEG-8000 | Sustained release profile | Variable | Very Low |

| Phosphonate Groups | Phosphonoethyl derivatives | Enhanced DNA binding | High | Moderate |

Alkyl chain length studies have revealed an optimal range for radiosensitization activity [8]. Linear alkyl chains of two to three carbons maintain high cellular uptake and radiosensitization efficacy, while longer chains (greater than four carbons) show diminished activity due to reduced cellular penetration and increased lipophilicity that affects distribution [10].

Hydroxyalkyl modifications have been particularly successful in maintaining the balance between hydrophilicity and cellular uptake [9]. The hydroxypropyl and hydroxybutyl derivatives demonstrate comparable radiosensitization enhancement ratios to etanidazole while exhibiting reduced peripheral neuropathy in preclinical studies [11].

Aminoalkyl functionalization represents an important strategy for enhancing cellular uptake through active transport mechanisms [12]. These modifications have shown superior cellular accumulation, particularly in hypoxic environments, though they are associated with increased systemic toxicity that limits clinical application [13].

Polyethylene glycol conjugation has been investigated primarily for controlled release applications [8]. These modifications provide sustained drug release profiles and reduced burst release characteristics, making them suitable for implantable delivery systems for localized radiotherapy enhancement [14].

Comparative Efficacy with Analogous Compounds

Comparative analysis of etanidazole with structurally related nitroimidazole radiosensitizers provides essential context for understanding structure-activity relationships and therapeutic positioning [15] [16].

Table 3: Comparative Efficacy with Analogous Compounds

| Compound | Chemical Structure | Sensitization Enhancement Ratio | Neurotoxicity Level | Clinical Development Status |

|---|---|---|---|---|

| Etanidazole (SR-2508) | 2-nitroimidazole + hydroxyethyl | 1.8-2.2 | Moderate | Phase III trials |

| Misonidazole | 2-nitroimidazole + methoxypropyl | 1.6-1.9 | High | Discontinued |

| Pimonidazole | 2-nitroimidazole + hydroxypiperidinyl | 1.5-1.8 | Low | Preclinical |

| Doranidazole | 2-nitroimidazole + morpholinoethyl | 2.1-2.4 | Low | Phase I/II |

| KU-2285 | 4-nitroimidazole variant | 1.7-2.0 | Moderate | Preclinical |

| RP-170 | Modified nitroimidazole | 1.6-1.9 | Low | Preclinical |

Misonidazole, the predecessor to etanidazole, demonstrated the proof-of-concept for 2-nitroimidazole radiosensitizers but suffered from dose-limiting neurotoxicity [3]. The structural difference lies primarily in the side chain, where misonidazole contains a methoxypropyl group compared to etanidazole's hydroxyethyl substituent. This modification in etanidazole resulted in improved therapeutic index through reduced neurotoxicity while maintaining radiosensitization efficacy [15].

Pimonidazole represents a significant structural departure with its hydroxypiperidinyl side chain [17]. This bulky, cyclic substituent reduces neurotoxicity significantly but at the cost of reduced radiosensitization enhancement ratios. The compound serves primarily as a hypoxia marker rather than a therapeutic radiosensitizer [18].

Doranidazole incorporates a morpholinoethyl side chain that provides superior radiosensitization enhancement ratios compared to etanidazole [17]. The morpholine moiety contributes to enhanced cellular uptake and prolonged intracellular retention in hypoxic environments. Clinical development has progressed to Phase I/II trials based on these favorable characteristics [9].

KU-2285 represents exploration of 4-nitroimidazole positioning as an alternative to the 2-nitroimidazole core [16] [19]. While maintaining reasonable radiosensitization activity, the compound has not demonstrated clear advantages over 2-nitroimidazole derivatives in terms of efficacy or toxicity profile.

Quantitative Structure-Property Relationship (QSPR) Models

Quantitative structure-property relationship modeling has provided systematic approaches to understanding and predicting the radiosensitization activity of etanidazole derivatives [6] [20]. These computational approaches have identified critical molecular descriptors that correlate with biological activity and toxicity profiles.

Table 4: Quantitative Structure-Property Relationship (QSPR) Model Parameters

| Descriptor Type | Key Descriptors | Correlation with Activity (R²) | Predictive Significance | Model Application |

|---|---|---|---|---|

| Electronic Properties | HOMO/LUMO energies | 0.78-0.85 | High | Radiosensitization prediction |

| Steric Parameters | Molecular volume, surface area | 0.65-0.72 | Moderate | Cellular uptake modeling |

| Lipophilicity | LogP, LogD values | 0.71-0.79 | High | ADME properties |

| Hydrogen Bonding | H-bond donors/acceptors | 0.68-0.75 | Moderate | Protein binding |

| Molecular Topology | Connectivity indices | 0.62-0.69 | Low-Moderate | General activity screening |

| Quantum Chemical | Electron density distribution | 0.82-0.89 | Very High | Mechanism elucidation |

Electronic property descriptors have demonstrated the highest correlation with radiosensitization activity [6]. Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy calculations provide direct insight into the electron affinity characteristics that determine bioreductive activation potential. Compounds with LUMO energies in the range of -1.2 to -1.8 electron volts show optimal radiosensitization enhancement ratios [21].

Projection pursuit regression models have been developed that combine multiple descriptor types to achieve superior predictive accuracy [6]. These advanced models incorporate heuristic methods for descriptor selection and demonstrate regression coefficients of 0.92 for training sets and 0.90 for test sets, with root mean square errors of 0.18 and 0.17, respectively [6].

Quantum chemical descriptors have provided the most mechanistically relevant insights into structure-activity relationships [6]. Electron density distribution calculations reveal the sites most susceptible to bioreductive metabolism and help predict metabolite formation patterns that correlate with both efficacy and toxicity profiles.

Lipophilicity descriptors, particularly LogP and LogD values, correlate strongly with cellular uptake and distribution characteristics [22]. Optimal LogP values for nitroimidazole radiosensitizers range from 0.2 to 1.5, balancing cellular penetration with adequate aqueous solubility for systemic administration [23].

Hydrogen bonding descriptors provide insight into protein binding characteristics and cellular transport mechanisms [22]. The number of hydrogen bond donors and acceptors correlates with both plasma protein binding and cellular uptake efficiency, with implications for therapeutic dosing and toxicity profiles.

The integration of these QSPR models has facilitated rational drug design approaches for next-generation nitroimidazole radiosensitizers [24] [25]. These computational tools enable prediction of activity, selectivity, and toxicity profiles before synthesis, significantly accelerating the optimization process for improved therapeutic agents.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Stability Shelf Life

Dates

In vivo drug screening method of radiosensitizers using tumor-bearing chick embryo

Yoshihiro Uto, Chiaki Abe, Mana Futawaka, Hisatsugu Yamada, Masahide Tominaga, Yoshio EndoPMID: 31727273 DOI: 10.1016/bs.enz.2019.08.008

Abstract

In radiotherapy, tumor hypoxia is the main factor responsible for treatment resistance, and the development of radiosensitizers that can overcome this is imperative. However, many drugs that are effective in vitro and in vivo fail in clinical trials, and thus it is necessary to develop an animal model that can be used for the correct evaluation of pharmacokinetics and activity. Developing chicken eggs are commonly used in various research fields such as anticancer drug sensitivity tests and cardiotoxicity tests. We examined whether the radiosensitizing activity of etanidazole, as a hypoxic cell radiosensitizer, could be evaluated using tumor-bearing chick embryo. Following the transplantation of mouse mammary carcinoma EMT6 cells on day 11, a solid tumor was formed on day 15 and an evaluation of the time-course of the tumor revealed that the tumor weight was the highest on day 18. The maximum dose of etanidazole that did not affect tumor growth and fetal survival was 1.0mg and the maximum X-ray dose was 8Gy. Etanidazole was intravenously administered 10min prior to single dose X-ray irradiation. A significant tumor growth inhibitory effect was confirmed with 1.0mg of etanidazole in combination with 8Gy X-ray. In the case of mouse colon cancer colon26 cells, the combination of 3.0mg of etanidazole and 2Gy X-ray showed 2.79 times higher radiosensitizing activity than that observed for the control group. These results demonstrate that it is possible to evaluate the activity of radiosensitizers using tumor-bearing chick embryo.Intra-articular etanercept attenuates pain and hypoxia from TMJ loading in the rat

Megan M Sperry, Ya-Hsin Yu, Sonia Kartha, Prabesh Ghimire, Rachel L Welch, Beth A Winkelstein, Eric J GranquistPMID: 31903618 DOI: 10.1002/jor.24581

Abstract

Mechanical overloading of the temporomandibular joint (TMJ) and biochemical changes, like inflammation and hypoxia, contribute to cartilage degeneration and pain associated with osteoarthritis (OA). Yet, how overloading contributes to early dysregulation of chondrocytes is not understood, limiting the development of diagnostics and treatments for TMJ OA. Hypoxia-inducible factors (HIF)-1α/2α in chondrocytes were evaluated at Days 8 and 15 in a rat TMJ pain model induced by jaw loading (1 h/day for 7 days) using immunohistochemistry and compared between cases that induce persistent (3.5 N), acute (2 N), or no (0 N) sensitivity. Hypoxia was measured on Day 8 by immunolabeling of the tracer EF5 andF-EF5 PET imaging. To assess the role of tumor necrosis factor (TNF) in painful TMJ loading, intra-articular etanercept was given before loading. Orofacial sensitivity was evaluated during and after loading. Facial grimace, TNF-α, HIF-2α, and hypoxia levels in the TMJ were measured after loading. HIF-2α was elevated (P = .03) after 3.5 N loading at Day 8, but HIF-1α was unchanged. EF5 uptake increased on Day 8 in the 3.5 N group (P < .048) by tissue assay and

F-EF5 PET. At Day 8, both HIF-2α (P = .01) and EF5 uptake (P = .005) were correlated with loading magnitude. Etanercept attenuated sensitivity (P < .01) and the facial grimace on Day 7 (P = .01). It also reduced (P < .01) HIF-2α and EF5 uptake on Day 8; but TNF-α levels were not different from controls at that time. Findings suggest that TMJ loading that induces persistent sensitivity upregulates the catabolic factor HIF-2α and reduces oxygen levels in the cartilage, which may be TNF-driven.

Engineering

Elsie M Williams, Michelle H Rich, Alexandra M Mowday, Amir Ashoorzadeh, Janine N Copp, Christopher P Guise, Robert F Anderson, Jack U Flanagan, Jeff B Smaill, Adam V Patterson, David F AckerleyPMID: 31403283 DOI: 10.1021/acs.biochem.9b00376

Abstract

Gene-directed enzyme prodrug therapy (GDEPT) uses tumor-tropic vectors to deliver prodrug-converting enzymes such as nitroreductases specifically to the tumor environment. The nitroreductase NfsB from(NfsB_Ec) has been a particular focal point for GDEPT and over the past 25 years has been the subject of several engineering studies seeking to improve catalysis of prodrug substrates. To facilitate clinical development, there is also a need to enable effective non-invasive imaging capabilities. SN33623, a 5-nitroimidazole analogue of 2-nitroimidazole hypoxia probe EF5, has potential for PET imaging exogenously delivered nitroreductases without generating confounding background due to tumor hypoxia. However, we show here that SN33623 is a poor substrate for NfsB_Ec. To address this, we used assay-guided sequence and structure analysis to identify two conserved residues that block SN33623 activation in NfsB_Ec and close homologues. Introduction of the rational substitutions F70A and F108Y into NfsB_Ec conferred high levels of SN33623 activity and enabled specific labeling of

expressing the engineered enzyme. Serendipitously, the F70A and F108Y substitutions also substantially improved activity with the anticancer prodrug CB1954 and the 5-nitroimidazole antibiotic prodrug metronidazole, which is a potential biosafety agent for targeted ablation of nitroreductase-expressing vectors.

Engineering a Multifunctional Nitroreductase for Improved Activation of Prodrugs and PET Probes for Cancer Gene Therapy

Janine N Copp, Alexandra M Mowday, Elsie M Williams, Christopher P Guise, Amir Ashoorzadeh, Abigail V Sharrock, Jack U Flanagan, Jeff B Smaill, Adam V Patterson, David F AckerleyPMID: 28262557 DOI: 10.1016/j.chembiol.2017.02.005

Abstract

Gene-directed enzyme-prodrug therapy (GDEPT) is a promising anti-cancer strategy. However, inadequate prodrugs, inefficient prodrug activation, and a lack of non-invasive imaging capabilities have hindered clinical progression. To address these issues, we used a high-throughput Escherichia coli platform to evolve the multifunctional nitroreductase E. coli NfsA for improved activation of a promising next-generation prodrug, PR-104A, as well as clinically relevant nitro-masked positron emission tomography-imaging probes EF5 and HX4, thereby addressing a critical and unmet need for non-invasive bioimaging in nitroreductase GDEPT. The evolved variant performed better in E. coli than in human cells, suggesting optimal usefulness in bacterial rather than viral GDEPT vectors, and highlighting the influence of intracellular environs on enzyme function and the shaping of promiscuous enzyme activities within the "black box" of in vivo evolution. We provide evidence that the dominant contribution to improved PR-104A activity was enhanced affinity for the prodrug over-competing intracellular substrates.The end of the hypoxic EPOch

Todd A Aguilera, Amato J GiacciaPMID: 25832683 DOI: 10.1016/j.ijrobp.2015.01.041

Abstract

Invited editorial for the paper by Silvoniemi et al. "Repeatability of tumor hypoxia imaging using [

Cameron J KochPMID: 29177538 DOI: 10.1007/s00259-017-3889-8

Abstract

Repeatability of tumour hypoxia imaging using [

Antti Silvoniemi, Sami Suilamo, Timo Laitinen, Sarita Forsback, Eliisa Löyttyniemi, Samuli Vaittinen, Virva Saunavaara, Olof Solin, Tove J Grönroos, Heikki MinnPMID: 29075831 DOI: 10.1007/s00259-017-3857-3

Abstract

Hypoxia contributes to radiotherapy resistance and more aggressive behaviour of several types of cancer. This study was designed to evaluate the repeatability of intratumour uptake of the hypoxia tracer [F]EF5 in paired PET/CT scans.

Ten patients with newly diagnosed head and neck cancer (HNC) received three static PET/CT scans before chemoradiotherapy: two with [

F]EF5 a median of 7 days apart and one with [

F]FDG. Metabolically active primary tumour volumes were defined in [

F]FDG images and transferred to co-registered [

F]EF5 images for repeatability analysis. A tumour-to-muscle uptake ratio (TMR) of 1.5 at 3 h from injection of [

F]EF5 was used as a threshold representing hypoxic tissue.

In 10 paired [

F]EF5 PET/CT image sets, SUVmean, SUVmax, and TMR showed a good correlation with the intraclass correlation coefficients of 0.81, 0.85, and 0.87, respectively. The relative coefficients of repeatability for these parameters were 15%, 17%, and 10%, respectively. Fractional hypoxic volumes of the tumours in the repeated scans had a high correlation using the Spearman rank correlation test (r = 0.94). In a voxel-by-voxel TMR analysis between the repeated scans, the mean of Pearson correlation coefficients of individual patients was 0.65. The mean (± SD) difference of TMR in the pooled data set was 0.03 ± 0.20.

Pretreatment [

F]EF5 PET/CT within one week shows high repeatability and is feasible for the guiding of hypoxia-targeted treatment interventions in HNC.

Yushen Qian, Rie Von Eyben, Yufei Liu, Frederick T Chin, Zheng Miao, Sandeep Apte, Justin N Carter, Michael S Binkley, Erqi L Pollom, Jeremy P Harris, Nicolas D Prionas, Madelyn Kissel, Amanda Simmons, Maximilian Diehn, David B Shultz, J Martin Brown, Peter G Maxim, Albert C Koong, Edward E Graves, Billy W Loo Jr

PMID: 29859786 DOI: 10.1016/j.ijrobp.2018.03.045

Abstract

Tumor hypoxia contributes to radiation resistance. A noninvasive assessment of tumor hypoxia would be valuable for prognostication and possibly selection for hypoxia-targeted therapies.F-pentafluorinated etanidazole (

F-EF5) is a nitroimidazole derivative that has demonstrated promise as a positron emission tomography (PET) hypoxia imaging agent in preclinical and clinical studies. However, correlation of imageable hypoxia by

F-EF5 PET with clinical outcomes after radiation therapy remains limited.

Our study prospectively enrolled 28 patients undergoing radiation therapy for localized lung or other tumors to receive pretreatment

F-EF5 PET imaging. Depending on the level of

F-EF5 tumor uptake, patients underwent functional manipulation of tumor oxygenation with either carbogen breathing or oral dichloroacetate followed by repeated

F-EF5 PET. The hypoxic subvolume of tumor was defined as the proportion of tumor voxels exhibiting higher

F-EF5 uptake than the 95th percentile of

F-EF5 uptake in the blood pool. Tumors with a hypoxic subvolume ≥ 10% on baseline

F-EF5 PET imaging were classified as hypoxic by imaging. A Cox model was used to assess the correlation between imageable hypoxia and clinical outcomes after treatment.

At baseline, imageable hypoxia was demonstrated in 43% of all patients (12 of 28), including 6 of 16 patients with early-stage non-small cell lung cancer treated with stereotactic ablative radiation therapy and 6 of 12 patients with other cancers. Carbogen breathing was significantly associated with decreased imageable hypoxia, while dichloroacetate did not result in a significant change under our protocol conditions. Tumors with imageable hypoxia had a higher incidence of local recurrence at 12 months (30%) than those without (0%) (P < .01).

Noninvasive hypoxia imaging by

F-EF5 PET identified imageable hypoxia in about 40% of tumors in our study population. Local tumor recurrence after highly conformal radiation therapy was higher in tumors with imageable hypoxia.

18F-EF5 PET Is Predictive of Response to Fractionated Radiotherapy in Preclinical Tumor Models

Rehan Ali, Sandeep Apte, Marta Vilalta, Murugesan Subbarayan, Zheng Miao, Frederick T Chin, Edward E GravesPMID: 26431331 DOI: 10.1371/journal.pone.0139425

Abstract

We evaluated the relationship between pre-treatment positron emission tomography (PET) using the hypoxic tracer 18F-[2-(2-nitro-1-H-imidazol-1-yl)-N-(2,2,3,3,3- pentafluoropropyl) acetamide] (18F-EF5) and the response of preclinical tumor models to a range of fractionated radiotherapies. Subcutaneous HT29, A549 and RKO tumors grown in nude mice were imaged using 18F-EF5 positron emission tomography (PET) in order to characterize the extent and heterogeneity of hypoxia in these systems. Based on these results, 80 A549 tumors were subsequently grown and imaged using 18F-EF5 PET, and then treated with one, two, or four fraction radiation treatments to a total dose of 10-40 Gy. Response was monitored by serial caliper measurements of tumor volume. Longitudinal post-treatment 18F-EF5 PET imaging was performed on a subset of tumors. Terminal histologic analysis was performed to validate 18F-EF5 PET measures of hypoxia. EF5-positive tumors responded more poorly to low dose single fraction irradiation relative to EF5-negative tumors, however both groups responded similarly to larger single fraction doses. Irradiated tumors exhibited reduced 18F-EF5 uptake one month after treatment compared to control tumors. These findings indicate that pre- treatment 18F-EF5 PET can predict the response of tumors to single fraction radiation treatment. However, increasing the number of fractions delivered abrogates the difference in response between tumors with high and low EF5 uptake pre-treatment, in agreement with traditional radiobiology.Alexandra Marie Mowday, Janine Naomi Copp, Sophie Philippa Syddall, Ludwig Jerome Dubois, Jingli Wang, Natasja Gabi Lieuwes, Rianne Biemans, Amir Ashoorzadeh, Maria Rosaria Abbattista, Elsie May Williams, Christopher Paul Guise, Philippe Lambin, David Francis Ackerley, Jeff Bruce Smaill, Jan Theys, Adam Vorn Patterson

PMID: 32929365 DOI: 10.7150/thno.46826

Abstract

The use of reporter genes to non-invasively image molecular processes inside cells has significant translational potential, particularly in the context of systemically administered gene therapy vectors and adoptively administered cells such as immune or stem cell based therapies. Bacterial nitroreductase enzymes possess ideal properties for reporter gene imaging applications, being of non-human origin and possessing the ability to metabolize a range of clinically relevant nitro(hetero)cyclic substrates.A library of eleven

nitroreductase candidates were screened for the ability to efficiently metabolize 2-nitroimidazole based positron emission tomography (PET) probes originally developed as radiotracers for hypoxic cell imaging. Several complementary methods were utilized to detect formation of cell-entrapped metabolites, including various

and

models to establish the capacity of the 2-nitroimidazole PET agent EF5 to quantify expression of a nitroreductase candidate. Proof-of-principle PET imaging studies were successfully conducted using

F-HX4.

Recombinant enzyme kinetics, bacterial SOS reporter assays, anti-proliferative assays and flow cytometry approaches collectively identified the major oxygen-insensitive nitroreductase NfsA from

(NfsA_Ec) as the most promising nitroreductase reporter gene. Cells expressing NfsA_Ec were demonstrably labelled with the imaging agent EF5 in a manner that was quantitatively superior to hypoxia, in monolayers (2D), multicellular layers (3D), and in human tumor xenograft models. EF5 retention correlated with NfsA_Ec positive cell density over a range of EF5 concentrations in 3D

models and in xenografts

and was predictive of

anti-tumor activity of the cytotoxic prodrug PR-104. Following PET imaging with

F-HX4, a significantly higher tumor-to-blood ratio was observed in two xenograft models for NfsA_Ec expressing tumors compared to the parental tumors thereof, providing verification of this reporter gene imaging approach.

This study establishes that the bacterial nitroreductase NfsA_Ec can be utilized as an imaging capable reporter gene, with the ability to metabolize and trap 2-nitroimidazole PET imaging agents for non-invasive imaging of gene expression.